(2-Amino-5-methoxyphenyl)methanol
Overview
Description
(2-Amino-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the second position and a methoxy group at the fifth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as aminochalcones, have been studied for their antioxidant activity . These compounds interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to impact a variety of biochemical pathways . These effects on the pathways lead to their wide range of biological activities .
Result of Action
Compounds with similar structures have shown a variety of effects, including antioxidant activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds. One common method is the reduction of 5-methoxy-2-nitrobenzyl alcohol using hydrogen in the presence of a palladium-carbon catalyst. The reaction is carried out in methanol under a hydrogen atmosphere at room temperature and moderate pressure until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative reducing agents and catalysts may be explored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form amines or other derivatives.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-amino-5-methoxybenzaldehyde or 2-amino-5-methoxybenzoic acid.
Reduction: Formation of 2-amino-5-methoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Amino-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-methoxyphenyl)ethanol
- (2-Amino-5-methoxyphenyl)acetic acid
- (2-Amino-5-methoxyphenyl)propanoic acid
Uniqueness
(2-Amino-5-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-amino-5-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUGOLZPDIJNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548513 | |
Record name | (2-Amino-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55414-72-7 | |
Record name | (2-Amino-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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